Technical Whitepaper: 2-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS: 170015-99-3)
Technical Whitepaper: 2-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS: 170015-99-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(Trifluoromethoxy)phenyl)ethanamine, also known as 4-(trifluoromethoxy)phenethylamine, is a fluorinated phenethylamine derivative. The phenethylamine scaffold is a core component of many neuroactive compounds, and the introduction of a trifluoromethoxy group at the para position of the phenyl ring can significantly influence its physicochemical and pharmacological properties. This modification can enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic profiles and blood-brain barrier penetration. While specific research on this compound is limited, its structural similarity to known psychoactive molecules, particularly those interacting with the serotonergic system, suggests its potential as a valuable tool in neuroscience research and as a building block for the development of novel therapeutics targeting the central nervous system. This document provides a comprehensive overview of the available technical information for 2-(4-(trifluoromethoxy)phenyl)ethanamine.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(4-(trifluoromethoxy)phenyl)ethanamine and its synthetic precursor, 4-(trifluoromethoxy)phenylacetonitrile, are presented in Table 1.
| Property | 2-(4-(Trifluoromethoxy)phenyl)ethanamine | 4-(Trifluoromethoxy)phenylacetonitrile |
| CAS Number | 170015-99-3 | 49561-96-8 |
| Molecular Formula | C₉H₁₀F₃NO | C₉H₆F₃NO |
| Molecular Weight | 205.18 g/mol | 201.15 g/mol |
| Appearance | Not specified (likely a liquid or low-melting solid) | Clear yellow liquid |
| Boiling Point | Not specified | Not specified |
| Melting Point | Not specified | 30-33 °C (lit.) |
| Purity | Commercially available up to 98% | Commercially available |
Synthesis
The synthesis of 2-(4-(trifluoromethoxy)phenyl)ethanamine can be achieved through a multi-step process, culminating in the reduction of the nitrile intermediate, 4-(trifluoromethoxy)phenylacetonitrile.
Experimental Protocol: Reduction of 4-(Trifluoromethoxy)phenylacetonitrile
Two common methods for the reduction of nitriles to primary amines are catalytic hydrogenation and reduction with metal hydrides like lithium aluminum hydride (LiAlH₄). Below are detailed, generalized protocols adapted for the synthesis of the target compound.
Method A: Catalytic Hydrogenation
This method utilizes hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to reduce the nitrile group.
Materials:
-
4-(Trifluoromethoxy)phenylacetonitrile
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas source
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve 4-(trifluoromethoxy)phenylacetonitrile (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Add concentrated HCl (2.0-2.5 eq) to the mixture.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of the product.
-
The crude product can be further purified by recrystallization or by neutralization with a base (e.g., NaOH or NaHCO₃) followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) and subsequent purification by column chromatography or distillation.
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction
This method employs a powerful reducing agent and requires anhydrous conditions.
Materials:
-
4-(Trifluoromethoxy)phenylacetonitrile
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Lithium aluminum hydride (LiAlH₄)
-
Inert gas (Nitrogen or Argon)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Water
-
15% Sodium hydroxide (NaOH) solution
Procedure:
-
To a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add LiAlH₄ (typically 1.5-2.0 eq) suspended in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(trifluoromethoxy)phenylacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL, where x is the grams of LiAlH₄ used), followed by 15% NaOH solution (x mL), and then water again (3x mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter off the aluminum salts and wash them thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure to yield the crude 2-(4-(trifluoromethoxy)phenyl)ethanamine.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.
Potential Biological Activity and Signaling Pathways
Inferred Potential Biological Targets:
-
Serotonin Transporter (SERT): Many phenethylamine derivatives act as substrates or inhibitors of SERT. The trifluoromethoxy group may influence the affinity and selectivity for SERT.
-
Serotonin 5-HT₂A Receptor: The 5-HT₂A receptor is a key target for many psychedelic phenethylamines. The electronic properties of the trifluoromethoxy substituent could modulate the agonist or antagonist activity at this receptor.
A hypothetical signaling pathway illustrating the potential interaction of 2-(4-(trifluoromethoxy)phenyl)ethanamine with the serotonin transporter and a postsynaptic 5-HT₂A receptor is depicted below.
Experimental Protocol: In Vitro Serotonin Transporter (SERT) Binding Assay
This protocol describes a general method for determining the binding affinity of a test compound to the serotonin transporter using a radioligand competition assay.
Materials:
-
Cell membranes prepared from cells stably expressing human SERT (hSERT)
-
Radioligand (e.g., [³H]citalopram or [¹²⁵I]RTI-55)
-
Test compound: 2-(4-(trifluoromethoxy)phenyl)ethanamine
-
Non-specific binding control (e.g., fluoxetine or paroxetine at a high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes expressing hSERT, and the radioligand at a concentration near its Kd.
-
Add either the vehicle (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
2-(4-(Trifluoromethoxy)phenyl)ethanamine is a compound of interest for neuropharmacological research due to its structural relationship to known psychoactive molecules. This technical guide has provided an overview of its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and a discussion of its potential biological activities based on related compounds. While direct experimental data on the pharmacology of this specific molecule is scarce, the provided information serves as a valuable resource for researchers and drug development professionals interested in exploring its properties and potential applications. Further investigation is warranted to fully characterize its biological activity profile, particularly its interaction with the serotonergic system.
